N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, each designed to build the complex molecular structure:
Formation of Isoquinoline Derivative: : The synthesis begins with the preparation of the isoquinoline derivative. This is achieved through the reduction of isoquinoline using a reducing agent such as sodium borohydride.
Coupling with Furan Derivative: : The next step involves coupling the reduced isoquinoline with a furan derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of Oxalamide: : The final step involves the formation of the oxalamide functional group by reacting the coupled intermediate with oxalyl chloride and 4-fluoroaniline under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and quality. Process optimization techniques such as solvent recycling and automated monitoring of reaction conditions are employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidation products.
Reduction: : It can be reduced using mild reducing agents such as sodium borohydride to yield corresponding reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in a suitable solvent like ethanol.
Substitution: : Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions employed. For example:
Oxidation may yield carboxylic acids or ketones.
Reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide has diverse scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Receptor Modulation: : It may modulate the activity of specific receptors by acting as an agonist or antagonist, altering the signaling pathways involved.
Comparison with Similar Compounds
Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide stands out due to its unique combination of structural features and potential applications. Similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(4-fluorophenyl)oxalamide: : Lacks the furan moiety.
N1-(2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide: : Lacks the isoquinoline moiety.
That's a fascinating deep dive into this compound's realm. Keen to explore anything else?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJTSLWBBEOTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.